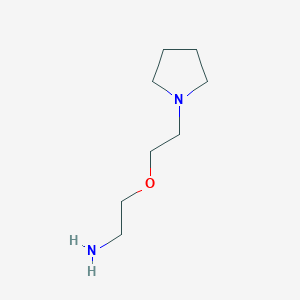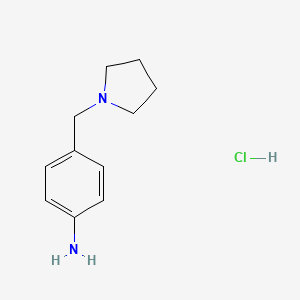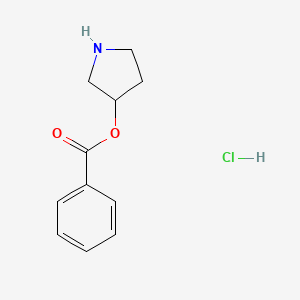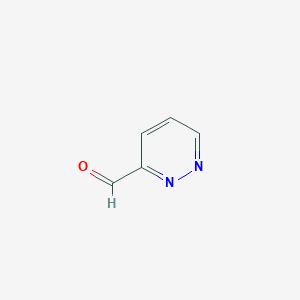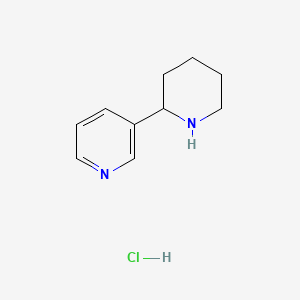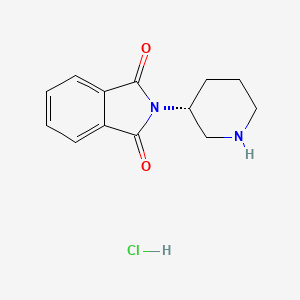
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 769944-73-2 . It has a molecular weight of 340.26 and a linear formula of C16H22BrNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The linear formula of this compound is C16H22BrNO2 . This indicates that the molecule is composed of 16 carbon atoms, 22 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 340.26 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Application in Drug Development
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a compound that serves as an intermediate in the synthesis of various biologically active compounds. For instance, similar compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized and are significant in the development of drugs such as crizotinib (Kong et al., 2016).
Key Intermediate in Medicinal Chemistry
In medicinal chemistry, the synthesis of various tert-butyl piperidine-1-carboxylate derivatives plays a crucial role. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights the importance of such compounds in drug development (Min Wang et al., 2015).
Role in Anticancer Drug Synthesis
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, underscores the significance of tert-butyl piperidine-1-carboxylate derivatives in the development of new treatments for cancer (Binliang Zhang et al., 2018).
Structural and Chemical Analysis
X-ray studies of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provide insights into their molecular structure and potential applications in various fields, including pharmaceuticals and organic chemistry (Didierjean et al., 2004).
作用機序
Target of Action
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
As a PARP inhibitor, Niraparib, and by extension, this compound, works by blocking the action of PARP proteins. This prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound’s action on the PARP proteins affects the DNA repair pathway. When the DNA repair mechanism is inhibited, cancer cells are unable to repair their DNA damage, leading to cell death .
Result of Action
The inhibition of PARP proteins leads to an accumulation of DNA damage in cancer cells. This DNA damage triggers cell death, reducing the number of cancer cells and potentially slowing the progression of the disease .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The interaction between this compound and PARP is crucial for its potential use in cancer therapy, as it can inhibit the activity of PARP, leading to the accumulation of DNA damage in cancer cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by inhibiting PARP activity, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of PARP, thereby inhibiting its enzymatic activity. This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA breaks and the activation of cell death pathways. Additionally, this compound can modulate gene expression by affecting the transcriptional activity of genes involved in DNA repair and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit PARP activity and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell survival. It interacts with enzymes such as PARP, which plays a key role in the repair of DNA damage. By inhibiting PARP activity, this compound can alter the metabolic flux of cells, leading to changes in the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its effectiveness in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows for the precise inhibition of PARP activity and the induction of DNA damage in target cells .
特性
IUPAC Name |
tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHWNCUNYWQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676734 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-73-2 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



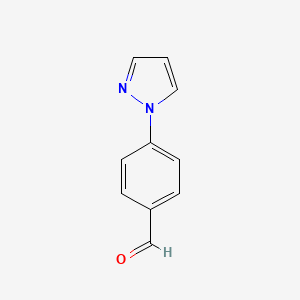

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)

